molecular formula C14H13NO3 B1267161 1-(Benzyloxy)-2-methyl-3-nitrobenzene CAS No. 20876-37-3

1-(Benzyloxy)-2-methyl-3-nitrobenzene

Cat. No. B1267161
CAS RN: 20876-37-3
M. Wt: 243.26 g/mol
InChI Key: PBSZHNXXFIYDBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical reactivity of nitrobenzene derivatives, including 1-(Benzyloxy)-2-methyl-3-nitrobenzene, involves a range of reactions. A relevant study discussed the synthesis and reactions of nitrofuroxan derivatives, highlighting the influence of nitro groups on regioselectivity and the possibility of undergoing various chemical transformations (A. O. Finogenov et al., 2011).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 1-(Benzyloxy)-2-methyl-3-nitrobenzene, such as its reactivity towards various chemical agents and conditions, can be inferred from studies on similar nitrobenzene derivatives. For instance, the oxidation of benzylic methylene compounds to ketones using nitrobenzene derivatives highlights the oxidative potential and reactivity of nitro groups in these compounds (Yong Hae Kim et al., 1989).

Scientific Research Applications

Antimicrobial Activity

Scientific Field: Pharmaceutical and Medicinal Chemistry

Application Summary

Chalcones derivatives, which can include compounds like 1-(Benzyloxy)-2-methyl-3-nitrobenzene, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .

Methods of Application

The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They are then screened for antimicrobial activity .

Results or Outcomes: The synthesized compounds showed antimicrobial activity, although the specific results were not detailed in the source .

Emulsifier and Pharmaceutical Intermediate

Scientific Field: Industrial Chemistry

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The compound is used in the production of various pharmaceuticals, although the specific outcomes were not detailed in the source .

Liquid Crystal Development

Scientific Field: Material Science

Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Benzyl Ethers and Esters

Scientific Field: Organic Chemistry

Methods of Application: This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

Benzylic Oxidations and Reductions

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Benzyl Ethers and Esters

Scientific Field: Organic Chemistry

Methods of Application

Observations on the appropriate choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

Benzylic Oxidations and Reductions

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

2-methyl-1-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSZHNXXFIYDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303487
Record name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-methyl-3-nitrobenzene

CAS RN

20876-37-3
Record name 20876-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Pribut - 2018 - scholar.sun.ac.za
Since the 1980’s, HIV has plagued the population on a global scale, with millions of newly infected individuals reported every year. However, with the introduction of combination therapy…
Number of citations: 2 scholar.sun.ac.za
N Zhao, C Zhao, DCW Tsang, K Liu, L Zhu… - Journal of Hazardous …, 2021 - Elsevier
The adsorption of Cr(VI) on biochars can be suppressed by coexisting anions, but the roles of O-containing functional groups and in particular N-containing functional groups are unclear…
Number of citations: 59 www.sciencedirect.com

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